(4-Chloro-phenyl)-(2,6-dichloro-4-trifluoromethyl-pyridin-3-yl)-methanol
Overview
Description
(4-Chloro-phenyl)-(2,6-dichloro-4-trifluoromethyl-pyridin-3-yl)-methanol is a useful research compound. Its molecular formula is C13H7Cl3F3NO and its molecular weight is 356.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound (4-Chloro-phenyl)-(2,6-dichloro-4-trifluoromethyl-pyridin-3-yl)-methanol, with the molecular formula C13H7Cl3F3NO, has garnered interest for its potential biological activities. This article synthesizes available research findings, focusing on its biological effects, mechanisms of action, and comparative studies with similar compounds.
Property | Value |
---|---|
IUPAC Name | (4-chlorophenyl)-[2,6-dichloro-4-(trifluoromethyl)pyridin-3-yl]methanol |
Molecular Weight | 356.5 g/mol |
Purity | Typically 95% |
The compound features multiple halogen substitutions, which significantly influence its biological properties. The presence of a trifluoromethyl group is particularly noted for enhancing metabolic stability and lipid solubility, thus improving membrane permeability .
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes. In vitro studies indicate moderate inhibition against COX-2 and LOX-5/15 .
- Protein-Ligand Interactions : Molecular docking studies suggest that the trifluoromethyl group forms halogen bonds with protein residues, enhancing the interaction strength with biological targets . The binding affinity is influenced by the electronic nature of the substituents on the phenyl and pyridine rings.
- Cytotoxicity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. The IC50 values for these activities suggest significant potential for therapeutic applications .
Biological Activity Studies
Several studies have examined the biological activities of this compound:
- Antimicrobial Activity : The compound has been evaluated for its antibacterial properties against various pathogens. Its structural features contribute to a broad spectrum of activity due to enhanced binding capabilities to bacterial enzymes.
- Anticancer Properties : In a study involving multiple analogs, this compound was found to exhibit promising anticancer activity, with specific analogs showing IC50 values as low as 700 nM against selected cancer cell lines .
- Inhibitory Effects on Cholinesterases : The compound's derivatives have shown varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative disease contexts .
Comparative Analysis
Comparing this compound with structurally similar compounds reveals unique aspects of its biological profile:
Compound | Biological Activity | IC50 (µM) |
---|---|---|
This compound | Moderate COX inhibition; cytotoxicity | ~700 nM (cancer cells) |
2,4-Dichlorophenol | Antimicrobial | Varies |
4,6-Dichloro-2-(N,N-dimethylamino)methyleneamino-pyrimidine | Anticancer | Higher than 700 nM |
Case Studies
- Cytotoxicity in Cancer Research : A study involving the evaluation of several halogenated compounds indicated that those with trifluoromethyl groups exhibited enhanced cytotoxicity against MCF-7 cells compared to their non-fluorinated counterparts. This suggests a structure–activity relationship where electron-withdrawing groups increase potency .
- Inflammation Models : In models of inflammation, the compound demonstrated significant reductions in inflammatory markers when tested in vitro. This finding supports its potential use in therapeutic settings for inflammatory diseases.
Properties
IUPAC Name |
(4-chlorophenyl)-[2,6-dichloro-4-(trifluoromethyl)pyridin-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3F3NO/c14-7-3-1-6(2-4-7)11(21)10-8(13(17,18)19)5-9(15)20-12(10)16/h1-5,11,21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYBTJZWSGHTED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=C(N=C(C=C2C(F)(F)F)Cl)Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501149557 | |
Record name | 3-Pyridinemethanol, 2,6-dichloro-α-(4-chlorophenyl)-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501149557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311279-55-6 | |
Record name | 3-Pyridinemethanol, 2,6-dichloro-α-(4-chlorophenyl)-4-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311279-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinemethanol, 2,6-dichloro-α-(4-chlorophenyl)-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501149557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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